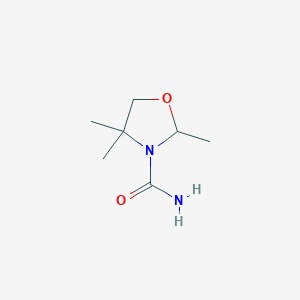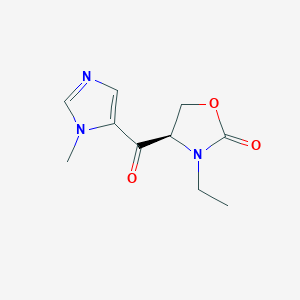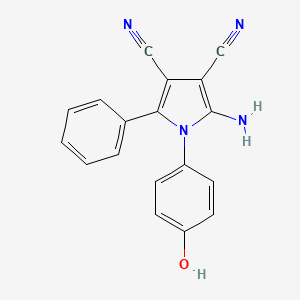![molecular formula C7H10N2S B12871452 3-(Methylthio)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B12871452.png)
3-(Methylthio)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methylthio)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agrochemicals, and materials science . The unique structure of this compound, which includes a sulfur atom and a fused cyclopentane ring, makes it an interesting subject for scientific research.
Méthodes De Préparation
The synthesis of 3-(Methylthio)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole can be achieved through various synthetic routes. One common method involves the cyclocondensation reaction of N-aryl-3-(arylamino)-2-cyano-3-(methylthio)acrylamides with hydrazine hydrate . This reaction typically requires mild conditions and can be carried out in the presence of a catalyst to improve yield and selectivity. Industrial production methods may involve multicomponent reactions, which are known for their operational simplicity and high atom economy .
Analyse Des Réactions Chimiques
3-(Methylthio)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine hydrate, arylglyoxal, and 4-hydroxycoumarin . For example, the oxidation of this compound can lead to the formation of sulfoxides or sulfones, depending on the reaction conditions. Substitution reactions can introduce different functional groups into the pyrazole ring, further diversifying its chemical properties.
Applications De Recherche Scientifique
3-(Methylthio)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole has a wide range of scientific research applications. In chemistry, it serves as a versatile building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, pyrazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer activities . The unique structure of this compound makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents. In industry, it can be used in the development of agrochemicals and materials with specific properties .
Mécanisme D'action
The mechanism of action of 3-(Methylthio)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole involves its interaction with various molecular targets and pathways. Pyrazoles are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . For example, pyrazole derivatives can inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The presence of the methylthio group in this compound may enhance its binding affinity to specific targets, making it a potent compound for therapeutic applications.
Comparaison Avec Des Composés Similaires
3-(Methylthio)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole can be compared with other sulfur-containing pyrazoles, pyrazolines, and indazoles . These compounds share similar structural features but differ in their chemical properties and biological activities. For instance, pyrazolines are reduced forms of pyrazoles and exhibit different reactivity and stability . Indazoles, on the other hand, have an additional fused benzene ring, which can significantly alter their biological activity . The unique combination of a methylthio group and a fused cyclopentane ring in this compound sets it apart from these similar compounds, providing distinct advantages in certain applications.
Propriétés
Formule moléculaire |
C7H10N2S |
|---|---|
Poids moléculaire |
154.24 g/mol |
Nom IUPAC |
3-methylsulfanyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole |
InChI |
InChI=1S/C7H10N2S/c1-10-7-5-3-2-4-6(5)8-9-7/h2-4H2,1H3,(H,8,9) |
Clé InChI |
QNYWBYUJLNDBJD-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NNC2=C1CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Amino-3-ethyl-6-hydroxyisoxazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B12871374.png)
![3-(2-Aminobenzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12871379.png)



![tert-butyl 4-amino-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B12871403.png)



![2-Bromo-6-(methylthio)benzo[d]oxazole](/img/structure/B12871416.png)

![[1,2,4]Triazolo[3,4-a][2,7]naphthyridine-3-carboxylic acid](/img/structure/B12871423.png)
![1-(5-(Aminomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12871427.png)
![4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one](/img/structure/B12871428.png)
